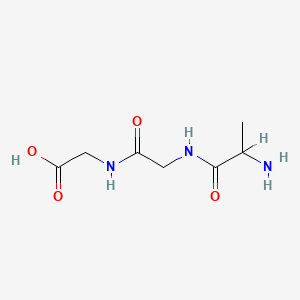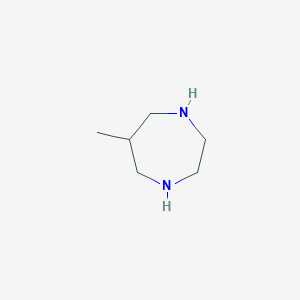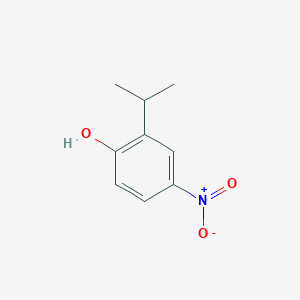
dl-Alanylglycylglycine
Vue d'ensemble
Description
Dl-Alanylglycylglycine is a tripeptide with the molecular formula C7H13N3O4 . It has a molecular weight of 203.1958 .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound isInChI=1S/C7H13N3O4/c1-4(8)7(14)10-2-5(11)9-3-6(12)13/h4H,2-3,8H2,1H3,(H,9,11)(H,10,14)(H,12,13) . This structure is available as a 2D Mol file or as a computed 3D SD file . Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It should be stored at a temperature between 0-10°C . It is heat sensitive .Applications De Recherche Scientifique
Précurseur de saveur dans les produits laitiers
La dl-Alanylglycylglycine a été étudiée pour son rôle dans le développement de la saveur des produits laitiers. Les streptocoques lactiques, utilisés dans la production du fromage et du yaourt, peuvent hydrolyser des peptides comme la this compound en leurs acides aminés constitutifs. Ces acides aminés peuvent ensuite être dégradés en composés aromatiques, contribuant aux saveurs caractéristiques des produits laitiers .
Réactif de synthèse peptidique
Ce tripeptide est utilisé comme réactif dans la synthèse peptidique. Il sert de bloc de construction pour des peptides plus complexes, qui ont des applications allant des médicaments thérapeutiques à la recherche biochimique .
Tampon biologique
Bien que non directement lié à la this compound, son analogue plus simple, la glycylglycine, est connu pour ses capacités de tamponnage dans les systèmes biologiques. Par extension, la this compound pourrait potentiellement servir une fonction similaire, stabilisant le pH dans les processus biochimiques .
Rôle dans la fonction immunitaire et l'entretien musculaire
Bien que l'application directe de la this compound dans la fonction immunitaire et l'entretien musculaire n'ait pas été établie, des peptides apparentés comme la L-glutamine ont montré des promesses dans ces domaines. Par conséquent, la this compound pourrait être étudiée pour des fonctions biologiques similaires .
Safety and Hazards
Dl-Alanylglycylglycine may cause an allergic skin reaction . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the victim should be moved into fresh air . If not breathing, artificial respiration should be given and a doctor should be consulted immediately .
Mécanisme D'action
dl-Alanylglycylglycine, also known as DL-Alanyl-glycyl-glycine, is a tripeptide used for proteomics research . The following sections will detail its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, the results of its action, and how environmental factors influence its action.
Propriétés
IUPAC Name |
2-[[2-(2-aminopropanoylamino)acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c1-4(8)7(14)10-2-5(11)9-3-6(12)13/h4H,2-3,8H2,1H3,(H,9,11)(H,10,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPWRRFOPXVGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40919001 | |
| Record name | N-{2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxyethylidene}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40919001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
927-21-9, 3146-40-5, 89921-48-2 | |
| Record name | Alanylglycylglycine (DL) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC89601 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC36654 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-{2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxyethylidene}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40919001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D,L-ALANYLGLYCYLGLYCINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research article investigates the partial molar volumes (V0) of various peptides, including DL-Alanyl-glycyl-glycine, at 35°C. How does the study explain the observed increase in V0 for these peptides at 35°C compared to 25°C?
A1: The study attributes the increase in partial molar volumes (V0) at 35°C compared to 25°C to the influence of temperature on solute-solvent interactions []. While the study doesn't delve into specific interactions for DL-Alanyl-glycyl-glycine, it suggests that the increased thermal energy at 35°C likely weakens the structuring of water molecules around the peptide, leading to a slight expansion in the volume occupied by the solute. This phenomenon highlights the importance of considering temperature effects when studying peptide behavior in solution.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine](/img/structure/B1580574.png)